molecular formula C12H17BrN2O3 B580732 4-Bromo-N-isopropyl-2-nitro-5-propoxyaniline CAS No. 1365272-85-0

4-Bromo-N-isopropyl-2-nitro-5-propoxyaniline

Cat. No.: B580732
CAS No.: 1365272-85-0
M. Wt: 317.183
InChI Key: PSQQUKLSHXGSGN-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropyl-2-nitro-5-propoxyaniline is an organic compound with the molecular formula C12H17BrN2O3 It is characterized by the presence of a bromine atom, a nitro group, an isopropyl group, and a propoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-isopropyl-2-nitro-5-propoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Etherification: The addition of the propoxy group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate alkylating and etherifying agents for the final steps.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isopropyl-2-nitro-5-propoxyaniline can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 4-Bromo-N-isopropyl-2-amino-5-propoxyaniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-isopropyl-2-nitro-5-propoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropyl-2-nitro-5-propoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom and other substituents can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the isopropyl and propoxy groups.

    4-Bromo-N-isopropyl-2-nitroaniline: Similar structure but lacks the propoxy group.

    4-Bromo-2-nitro-5-propoxyaniline: Similar structure but lacks the isopropyl group.

Uniqueness

4-Bromo-N-isopropyl-2-nitro-5-propoxyaniline is unique due to the combination of its substituents, which can influence its chemical reactivity and potential applications. The presence of both the isopropyl and propoxy groups, along with the bromine and nitro groups, provides a distinct set of properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-nitro-N-propan-2-yl-5-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-4-5-18-12-7-10(14-8(2)3)11(15(16)17)6-9(12)13/h6-8,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQQUKLSHXGSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)NC(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742927
Record name 4-Bromo-2-nitro-N-(propan-2-yl)-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-85-0
Record name 4-Bromo-2-nitro-N-(propan-2-yl)-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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